

Application Notes and Protocols for CAP3 in Microbial Genome Sequencing Projects

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Compound of Interest

Compound Name: CAP 3

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Introduction

CAP3 (Contig Assembly Program 3) is a widely used and effective DNA sequence assembly program, particularly well-suited for smaller-scale genome projects, such as those involving microbial genomes. Developed by Xiaoqiu Huang and Anup Madan, CAP3 utilizes a "fragment-at-a-time" assembly algorithm. It excels at assembling Sanger sequencing reads and has also been effectively used in conjunction with next-generation sequencing (NGS) data, often for improving assemblies generated by other tools.[\[1\]](#)[\[2\]](#)[\[3\]](#)

Key features of CAP3 include its ability to clip low-quality 5' and 3' ends of reads, utilize base quality values to improve accuracy, and employ forward-reverse constraints from paired-end reads to correct misassemblies and link contigs.[\[1\]](#)[\[2\]](#)[\[3\]](#) These functionalities make it a valuable tool for producing accurate and contiguous microbial genome assemblies.

Key Features and Capabilities of CAP3

- **Overlap-Layout-Consensus (OLC) Strategy:** CAP3 employs a three-phase OLC strategy for genome assembly.[\[1\]](#)
- **Quality Clipping:** Automatically identifies and removes low-quality regions from the ends of sequencing reads, improving the accuracy of the assembly.[\[1\]](#)[\[2\]](#)

- **Use of Base Quality Values:** Incorporates base quality scores (e.g., from Phred) into the computation of overlaps and the generation of consensus sequences, leading to more reliable results.[\[1\]](#)[\[2\]](#)
- **Forward-Reverse Constraints:** Utilizes information from paired-end sequencing to correct assembly errors and to order and orient contigs into larger scaffolds.[\[1\]](#)[\[3\]](#)
- **Robust Error Handling:** The algorithm is designed to be tolerant of sequencing errors.
- **Versatile Input and Output:** Accepts standard FASTA format for sequence reads and provides output in various formats, including its own native format, ACE format for viewing in tools like Consed, and simple FASTA format for the assembled contigs.[\[1\]](#)[\[4\]](#)

Performance and Applications

While originally benchmarked on BAC datasets, CAP3 has demonstrated its utility in improving the assembly of other types of sequencing data. For instance, in a study on coral transcriptomes, the use of CAP3 on an initial assembly generated by the ABySS assembler resulted in a significant improvement in the N50 value, a key metric of assembly contiguity.[\[5\]](#)

Quantitative Data on Assembly Improvement

The following table summarizes the improvement in N50 for two coral transcriptome assemblies after being processed with CAP3. A higher N50 value indicates a more contiguous assembly.

Assembly	Initial N50 (bp)	N50 after CAP3 (bp)
Fav1	1027	1665
Fav2	742	1439

Data adapted from a study on Favia corals, demonstrating the utility of CAP3 in improving assembly contiguity.[\[5\]](#)

Experimental Protocols

This section provides a detailed protocol for using CAP3 for the de novo assembly of microbial sequencing reads.

Protocol 1: De Novo Assembly of Microbial Sequencing Reads using CAP3

1. Input File Preparation:

- **Sequence Reads File:** Your sequencing reads must be in a multi-FASTA format. Each sequence entry should have a unique identifier.
 - File Name:your_reads.fasta
- **Quality Scores File (Optional but Recommended):** If you have base quality scores, they should be in a FASTA-like format, where the sequence of numbers corresponds to the quality values for each base in the corresponding sequence read.
 - File Name:your_reads.fasta.qual
- **Forward-Reverse Constraints File (Optional):** For paired-end reads, you can provide a file specifying the constraints. Each line should contain the names of the two reads in a pair and the minimum and maximum expected distance between them.
 - File Name:your_reads.fasta.con
 - Format:read_F read_R min_dist max_dist

2. Running CAP3 from the Command Line:

The basic command to run CAP3 is as follows:

Commonly Used Options:

Option	Description	Default Value
-a	Specify a band expansion size N (default 20)	20
-b	Specify a base quality cutoff for differences N (default 20)	20
-c	Specify a base quality cutoff for clipping N (default 12)	12
-d	Specify a max qscore sum at differences N (default 250)	250
-e	Specify a clearance N for contig merging (default 10)	10
-f	Specify a max gap length in overlaps N (default 20)	20
-g	Specify a gap penalty factor N (default 6)	6
-h	Specify a max overhang percent length N (default 20)	20
-i	Specify a segment pair score cutoff N (default 40)	40
-j	Specify a chain score cutoff N (default 80)	80
-k	Specify a end clipping flag N (default 1)	1
-m	Specify a match score factor N (default 2)	2
-n	Specify a mismatch score factor N (default -5)	-5
-o	Specify a overlap length cutoff N (default 40)	40

-p	Specify a overlap percent identity cutoff N (default 90)	90
-r	Specify a reverse orientation value N (default 1)	1
-s	Specify a overlap similarity score cutoff N (default 900)	900
-t	Specify a max number of word matches N (default 300)	300
-u	Specify a min number of constraints for correction N (default 3)	3
-v	Specify a min number of constraints for linking N (default 2)	2
-w	Specify a file name for clipping info	""
-x	Specify a prefix for output file names	"cap"
-y	Specify a clipping range N (default 100)	100
-z	Specify a min number of good reads at clip position N (default 3)	3

A comprehensive list of parameters can be found in the UGENE documentation.[\[6\]](#)

Example Command:

For a standard assembly with a high stringency for overlap identity:

This command will assemble the reads in your_reads.fasta, requiring a 95% identity for overlaps, and will write the main output to your_assembly.cap.

3. Interpreting the Output Files:

CAP3 generates several output files that provide a comprehensive overview of the assembly.^[4]

- `your_assembly.cap` (Standard Output): The main assembly file containing detailed information about the contigs, including the alignment of reads within each contig.
- `your_reads.fasta.cap.contigs`: A FASTA file containing the consensus sequences of the assembled contigs.
- `your_reads.fasta.cap.contigs.qual`: A file with the quality scores for the consensus sequences in the `.contigs` file.
- `your_reads.fasta.cap.singletons`: A FASTA file containing the reads that were not assembled into any contig.
- `your_reads.fasta.cap.ace`: The assembly in ACE format, which can be visualized in programs like Consed.
- `your_reads.fasta.cap.info`: A file containing information and statistics about the assembly process.

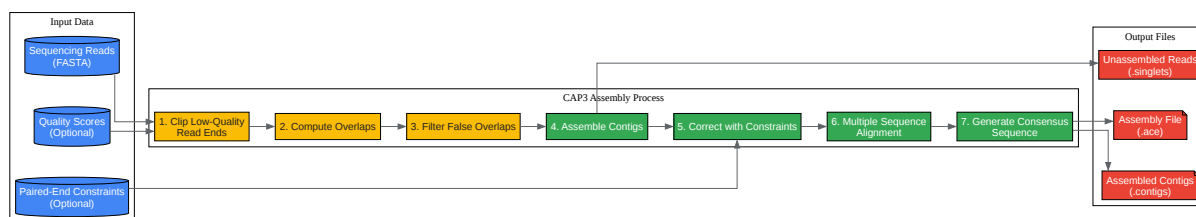
4. Post-Assembly Analysis:

- **Assembly Statistics:** Use tools like QUAST to assess the quality of your assembly. Key metrics include:
 - **N50:** The contig length such that 50% of the assembly is contained in contigs of this length or longer.
 - **Number of contigs:** Fewer contigs generally indicate a more contiguous assembly.
 - **Largest contig:** The size of the largest assembled contig.
 - **Total assembly length:** The total number of bases in all contigs.
- **Annotation:** Annotate the assembled genome to identify genes and other functional elements. Tools like Prokka or RAST are commonly used for microbial genome annotation.

Visualizations

CAP3 Assembly Workflow

The following diagram illustrates the logical workflow of the CAP3 assembly process.

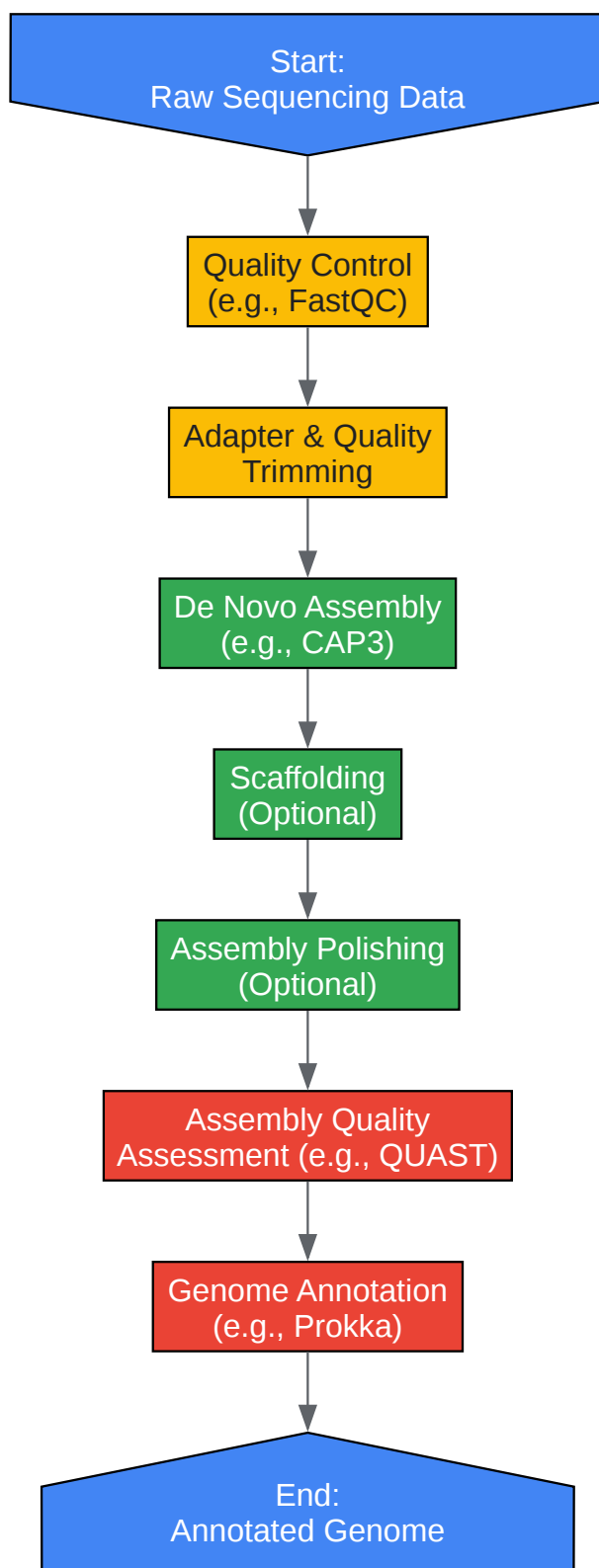


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CAP3 Assembly Workflow Diagram

De Novo Genome Assembly Logical Pathway

This diagram illustrates the broader logical steps involved in a typical de novo microbial genome assembly project, where CAP3 can play a crucial role.



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Logical Pathway of De Novo Genome Assembly

Conclusion

CAP3 remains a relevant and powerful tool for microbial genome assembly, particularly for smaller datasets and for refining assemblies from other software. Its emphasis on accuracy through the use of quality scores and paired-end constraints makes it a reliable choice for generating high-quality draft genomes. By following the protocols and understanding the workflow outlined in these application notes, researchers can effectively leverage CAP3 in their microbial genomics and drug development pipelines.

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